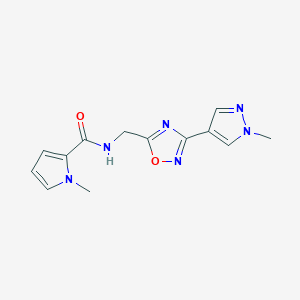

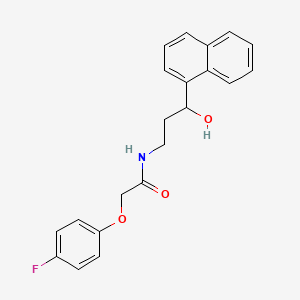

![molecular formula C14H24N2O2 B2659926 Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate CAS No. 2060020-48-4](/img/structure/B2659926.png)

Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate is a chemical compound with the CAS Number: 2060020-48-4 . It has a molecular weight of 252.36 . The IUPAC name for this compound is tert-butyl octahydro-1H-4,7-(epiminomethano)isoindole-9-carboxylate . It is typically stored at room temperature and is available in oil form .

Molecular Structure Analysis

The InChI code for Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate is 1S/C14H24N2O2/c1-14(2,3)18-13(17)16-8-9-4-5-12(16)11-7-15-6-10(9)11/h9-12,15H,4-8H2,1-3H3 . This code provides a specific textual representation of the molecular structure.Aplicaciones Científicas De Investigación

Development of New Synthetic Reagents

A study by Yamada et al. (2016) introduced a new tert-butylating reagent for the tert-butylation of alcohols and carboxylic acids, showcasing its utility in synthesizing tert-butyl ethers and esters efficiently (Yamada et al., 2016).

Catalytic Applications

Park et al. (1996) highlighted the use of aryloxycarbonylcarbene complexes in asymmetric catalytic cyclopropanations, demonstrating the potential of tert-butyl-containing compounds in facilitating high-yield and enantioselective reactions (Park et al., 1996).

Asymmetric Synthesis

Hashimoto et al. (2011) developed axially chiral dicarboxylic acid for asymmetric Mannich-type reactions, indicating the relevance of tert-butyl derivatives in synthesizing chiral compounds with high enantioselectivities (Hashimoto et al., 2011).

Structural Modification and Biological Activity

Vorona et al. (2007) conducted studies on the structural modification of tert-butyl ester derivatives, exploring their potential in medicinal chemistry through the synthesis of novel compounds with weak or no cytotoxic activity against cancer cells (Vorona et al., 2007).

Safety and Hazards

The safety information available indicates that this compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 . Please refer to the MSDS for more detailed safety information .

Propiedades

IUPAC Name |

tert-butyl 4,8-diazatricyclo[5.2.2.02,6]undecane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-14(2,3)18-13(17)16-7-10-9-4-5-12(15-6-9)11(10)8-16/h9-12,15H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONLAKDVNUXGSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C3CCC(C2C1)NC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

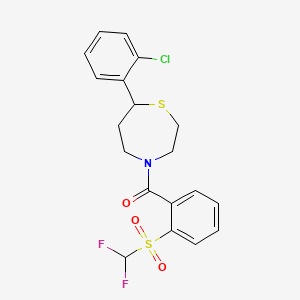

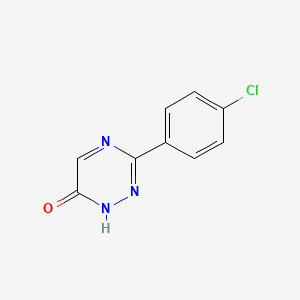

![6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2659843.png)

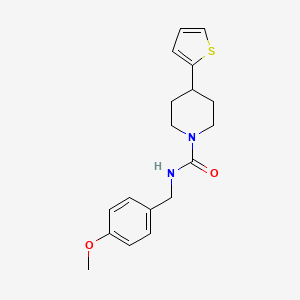

![N-[(2,4-difluorophenyl)methyl]-4-fluorooxolan-3-amine](/img/structure/B2659849.png)

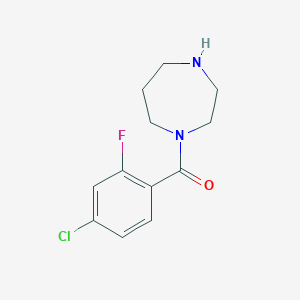

![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-ethyl-N-phenylacetamide](/img/structure/B2659851.png)

![2-methoxy-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2659858.png)

![2-{[3,5-dimethyl-1-(4-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2659860.png)

![1-(2-hydroxyethyl)-4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2659864.png)

![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2659866.png)